In-Depth Technical Guide: 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl
In-Depth Technical Guide: 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl
CAS Number: 123640-93-7
This technical guide provides a comprehensive overview of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl, a versatile organosilane compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's properties, synthesis, and key applications, including detailed experimental protocols and visual representations of relevant processes.
Compound Identification and Properties
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is an organosilicon compound featuring a central biphenyl core functionalized with two triethoxysilyl groups at the 4 and 4' positions. This structure imparts a unique combination of organic and inorganic characteristics, making it a valuable precursor in the synthesis of hybrid materials.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is presented in the table below.
| Property | Value | Reference |
| CAS Number | 123640-93-7 | [1] |
| Molecular Formula | C24H38O6Si2 | [2] |
| Molecular Weight | 478.73 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Boiling Point | 203-206 °C at 0.3 mmHg | [3] |
| Density | 1.047 g/mL at 25 °C | [3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [3] |
| Solubility | Soluble in organic solvents such as benzene, toluene, and hexane. Sparingly soluble in water. | [4][5] |
Safety and Handling
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is classified as causing long-lasting harmful effects to aquatic life.[2] It is a combustible liquid.[3] When handling this compound, it is essential to use appropriate personal protective equipment, including eye shields and gloves, and to work in a well-ventilated area.[3][4]
| Hazard Statement | Precautionary Statement |
| H413: May cause long lasting harmful effects to aquatic life | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. |
Synthesis
The synthesis of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl can be achieved through a Grignard reaction, a powerful method for forming carbon-carbon bonds. The general approach involves the coupling of a 4-halotoluene or its corresponding Grignard reagent with a metal halide.[6]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of a biphenyl compound via a Grignard reaction, which is applicable to the synthesis of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl.
Experimental Protocol: Synthesis of a Biphenyl via Grignard Reagent
This protocol describes the synthesis of 4-methylbiphenyl, which serves as a model for the synthesis of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl. The key difference would be the starting materials and subsequent silylation steps.
Materials:
-
4-bromotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Bromobenzene
-
Nickel or Palladium catalyst
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.
-
Add a small portion of a solution of 4-bromotoluene in anhydrous THF to the magnesium.
-
Once the reaction initiates (indicated by bubbling and heat generation), add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the resulting p-tolylmagnesium bromide solution to room temperature.[7]
-
-
Kumada Cross-Coupling:
-
In a separate flask under an inert atmosphere, dissolve the nickel or palladium catalyst in anhydrous THF.
-
Add bromobenzene to the catalyst solution and cool the mixture in an ice bath.
-
Slowly add the prepared p-tolylmagnesium bromide solution to the bromobenzene/catalyst mixture over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.[7]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of 1 M HCl while cooling the flask.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain the pure biphenyl product.[7]
-
Applications
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is a precursor for various advanced materials due to its ability to form stable, bridged polysilsesquioxane networks through the sol-gel process. Key applications include the fabrication of hybrid nanofibers, thin films, and its use as a coupling agent in polymer composites.[3]
Sol-Gel Process: Hydrolysis and Condensation
The sol-gel process is a versatile method for producing solid materials from small molecules.[8] For 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl, this process involves two main reactions: hydrolysis and condensation.
-
Hydrolysis: The triethoxysilyl groups react with water, often in the presence of an acid or base catalyst, to form silanol groups (-Si-OH) and ethanol.
-
Condensation: The newly formed silanol groups react with each other or with remaining ethoxy groups to form siloxane bridges (-Si-O-Si-), releasing water or ethanol. This polycondensation leads to the formation of a three-dimensional network, resulting in a gel.
The following diagram illustrates the hydrolysis and condensation steps of the sol-gel process.
Preparation of Hybrid Nanofibers
A significant application of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is in the fabrication of purely hybrid organic-inorganic nanofibers through a combination of the sol-gel process and electrospinning. These nanofibers exhibit high thermal stability and have potential applications in optoelectronics and biomedicine.[4]
The diagram below outlines the key steps in the production of hybrid nanofibers.
This protocol is based on the method described for preparing purely hybrid organosilane nanofibers.[4]
Materials:
-
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl (BTEBP) (≥90%)
-
Ethanol (EtOH) (99.9%)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl) (35%)
Procedure:
-
Sol Preparation:
-
In a suitable reaction vessel, mix 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl, ethanol, and deionized water.
-
Stir the mixture vigorously (e.g., 700 rpm) for 30 minutes at room temperature.[4]
-
Adjust the pH of the sol to approximately 2 by adding hydrochloric acid.[4]
-
Heat the sol to 90°C while continuing to stir.[4]
-
-
Viscosity Adjustment:
-
Adjust the viscosity of the sol to be suitable for electrospinning by distilling off some of the solvent.[4]
-
-
Electrospinning:
-
Transfer the prepared sol to an electrospinning apparatus.
-
Apply a high voltage to create an electrically charged jet of the sol, which is then drawn towards a collector.
-
As the solvent evaporates, a web of solid nanofibers is deposited on the collector.
-
-
Characterization:
-
The resulting nanofibers can be characterized by techniques such as Scanning Electron Microscopy (SEM) for morphology, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure, and Thermogravimetric Analysis (TGA) to assess thermal stability.[4]
-
Biphenylene-Bridged Silsesquioxane Thin Films
4,4'-Bis(triethoxysilyl)-1,1'-biphenyl is used to prepare biphenylene-bridged polysilsesquioxane thin films via the sol-gel method. These films have applications in areas such as gas sensing and as dielectric layers.
A general procedure involves preparing a sol as described in section 3.1, followed by depositing the sol onto a substrate using techniques like spin-coating or dip-coating. The coated substrate is then subjected to a controlled heat treatment to densify the film and form the final polysilsesquioxane network.
Coupling Agent in Polymer Composites
The dual functionality of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl allows it to act as an effective coupling agent in polymer composites, particularly those filled with silica. The triethoxysilyl groups can bond to the surface of inorganic fillers like silica, while the biphenyl core can interact with the polymer matrix, improving the interfacial adhesion and overall mechanical properties of the composite.
An experimental protocol for incorporating it as a coupling agent would typically involve:
-
Surface Treatment of Filler: Treating the silica filler with a solution of 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl in an appropriate solvent.
-
Compounding: Mixing the surface-treated filler with the polymer matrix using standard polymer processing techniques like melt blending in an internal mixer.
-
Curing/Vulcanization: Curing the composite to form the final product. The presence of the coupling agent enhances the dispersion of the filler and strengthens the filler-polymer interface.
Quantitative Data
Thermal Analysis
| Material | Thermal Stability (TGA) | Reference |
| Hybrid Nanofibers from BTEBP | Stable up to 400°C | [4] |
| Major decomposition at 526.74°C | [4] |
This high thermal stability is attributed to the robust biphenylene-bridged polysilsesquioxane network.
References
- 1. 4 4'-BIS(TRIETHOXYSILYL)-1 1'-BIPHENYL [sobekbio.com]
- 2. 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl | C24H38O6Si2 | CID 14951443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4 -Bis(triethoxysilyl)-1,1 -biphenyl = 90 VPCC 123640-93-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. particletechlabs.com [particletechlabs.com]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
